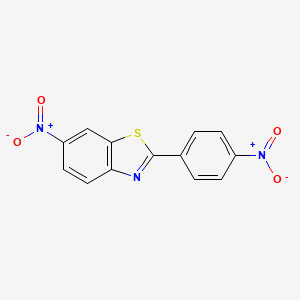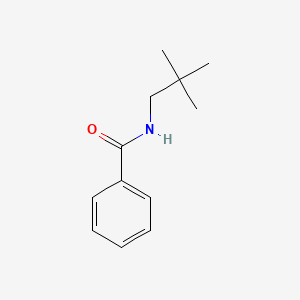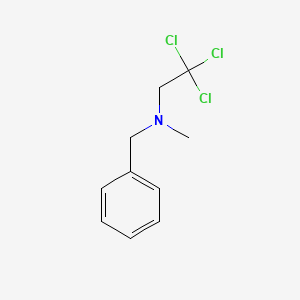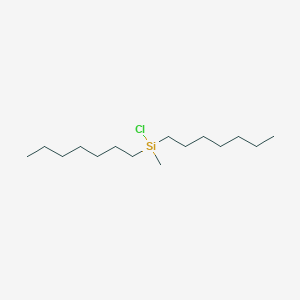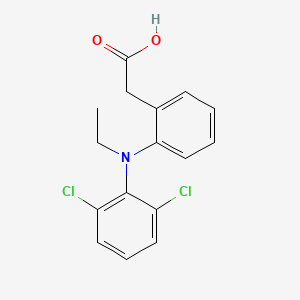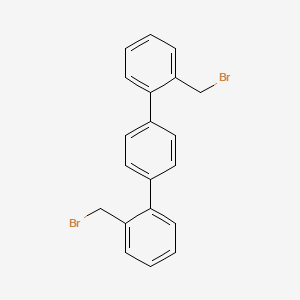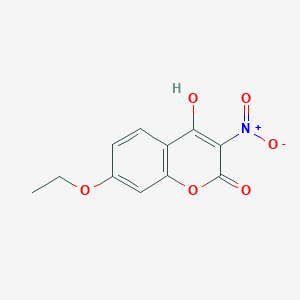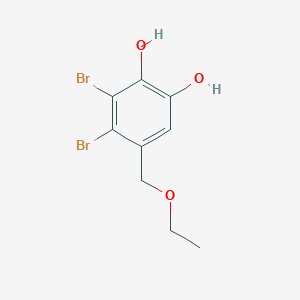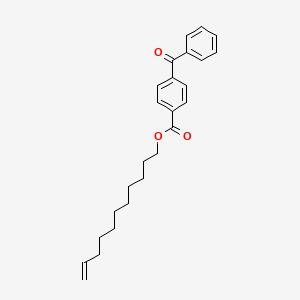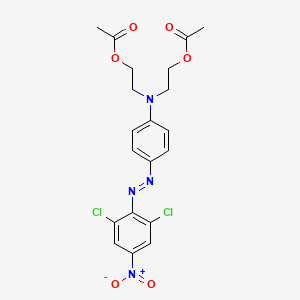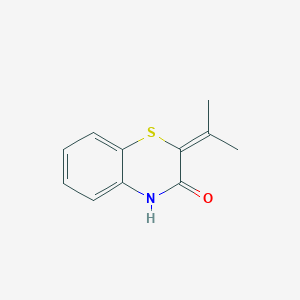
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is usually carried out in a single step under specific conditions to ensure the formation of the desired product . The structures of the synthesized compounds are confirmed through analytical and spectral data.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen, resulting in the conversion of the thiazine ring to a more saturated form.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its calcium antagonistic activity is attributed to its ability to bind to calcium channels, thereby inhibiting calcium influx into cells . This can lead to various physiological effects, such as muscle relaxation and reduced cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one can be compared with other benzothiazine derivatives, such as:
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical reactivity.
1,4-Benzothiazines: These compounds also contain a benzothiazine ring but may have different functional groups, affecting their properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
55043-53-3 |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-7(2)10-11(13)12-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZWKASXAYRVAACG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(=O)NC2=CC=CC=C2S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



